1-Boc-4-(4-pyridinylcarbonyl)-piperazine
Description
1-Boc-4-(4-pyridinylcarbonyl)-piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-pyridinylcarbonyl moiety at the 4-position. The Boc group enhances stability during synthetic processes by protecting the secondary amine, while the 4-pyridinylcarbonyl substituent introduces aromatic and polar characteristics, influencing solubility, reactivity, and biological interactions. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and enzyme-targeting drugs .
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl 4-(pyridine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-4-6-16-7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
CWFNWRPQLBFKMG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-pyridinylcarbonyl group distinguishes this compound from other acylated piperazines. Key comparisons include:
| Compound | Substituent | Solubility (μM) | pKa (piperazine N) | Key Feature |
|---|---|---|---|---|
| 1-Boc-4-(4-pyridinylcarbonyl)-piperazine | 4-pyridinylcarbonyl | ~50–70 (pH 6.5) | ~5.8–6.2 | Polar pyridine enhances solubility vs. aryl groups |
| 1-Boc-4-benzoylpiperazine | Benzoyl | ~20–30 (pH 6.5) | ~5.0–5.5 | Lower solubility due to hydrophobicity |
| 1-Phenylpiperazine derivatives | Aryl/heteroaryl | Variable | ~6.5–8.0 | Bioactivity influenced by π-π interactions |
| Piperazine with ethylene spacers | CH2CH2 linker | >80 (pH 6.5) | ~6.0–7.0 | Increased solubility via spacer flexibility |
Sources :
- Solubility : The 4-pyridinylcarbonyl group improves aqueous solubility compared to benzoyl derivatives (e.g., 20–30 μM for benzoyl vs. 50–70 μM for pyridinylcarbonyl at pH 6.5). This is attributed to the pyridine ring’s polarity and hydrogen-bonding capacity .
- pKa : The Boc group lowers the pKa of the piperazine nitrogen (≈5.8–6.2) compared to unprotected piperazines (pKa ≈8–10), reducing basicity and enhancing metabolic stability .
Metabolic Stability and Toxicity
- Metabolism : The Boc group reduces N-dealkylation, a common metabolic pathway for piperazines. However, the pyridine ring may undergo oxidation, forming N-oxide metabolites, as seen in related compounds .
- Toxicity : Boc-protected piperazines generally exhibit lower acute toxicity (LD50 >500 mg/kg in rodents) compared to unprotected derivatives, which can induce neurotoxicity at lower doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
